Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) is a demethylated analog of cantharidin, a natural toxin found in blister beetles (Mylabris phalerata Pall). [] Norcantharidin has garnered significant attention in scientific research due to its diverse biological activities, particularly its anti-tumor properties. [] While cantharidin has been utilized in traditional Chinese medicine for centuries, Norcantharidin is favored in modern research due to its reduced toxicity and improved efficacy. []
Norcantharidin can be synthesized using several methods. A prominent technique involves the Diels–Alder reaction between furan and maleic anhydride, which leads to the formation of norcantharidin derivatives. The process typically includes:
Additionally, recent studies have explored one-pot synthesis methods that combine multiple steps into a single reaction sequence, enhancing efficiency and yield .
The molecular structure of norcantharidin features a bicyclic framework with two carboxylic acid groups. Its structural characteristics include:
Data from spectroscopic analyses (such as nuclear magnetic resonance and mass spectrometry) confirm the structural integrity and purity of synthesized norcantharidin .
Norcantharidin participates in various chemical reactions that highlight its reactivity:
These reactions are typically characterized by their selectivity and yield, which can be optimized through careful manipulation of reaction conditions.
The anticancer effects of norcantharidin are attributed to several mechanisms:
These mechanisms have been validated through in vitro studies across various cancer cell lines.
Norcantharidin possesses distinct physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
Norcantharidin has garnered attention for its potential applications in scientific research:
Norcantharidin (NCTD), chemically designated as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, is a symmetric bicyclic anhydride with molecular formula C₈H₈O₄ and molecular weight 168.15 g/mol [1] [9]. Its architecture features a bridged oxygen atom at the 7-position, creating a strained bicyclic system with cis-fused ring junctions. The anhydride moiety occupies the 2,3-positions, adopting a characteristic planar configuration critical for biological activity. X-ray crystallography confirms a diequatorial orientation of the carbonyl groups, with bond angles of 105.6° (O1-C2-C3) and 107.5° (C2-C3-O4), contributing to significant ring strain [1] [8]. This structural rigidity facilitates nucleophilic attack at the carbonyl carbons, enabling interactions with biological targets. The molecule exhibits amphiphilic properties due to its hydrophobic bicyclic core and hydrophilic anhydride functionality, influencing solubility (slight in water/ethanol, soluble in hot water/acetone) and pharmacokinetic behavior [2].
Table 1: Structural Characteristics of Norcantharidin
Property | Description |
---|---|
Systematic Name | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride |
Molecular Formula | C₈H₈O₄ |
Molecular Weight | 168.15 g/mol |
Ring System | Bicyclo[2.2.1]heptane with oxygen bridge at C7 |
Functional Groups | Cyclic anhydride (positions 2,3) |
Bond Angles | O1-C2-C3: 105.6°; C2-C3-O4: 107.5° |
Solubility | Slightly soluble in water/ethanol; soluble in hot water/acetone |
Crystal Structure | Monoclinic P2₁/c space group |
Norcantharidin synthesis employs two primary strategies:
Demethylation of Natural Cantharidin: Natural cantharidin (CTD), extracted from Mylabris blister beetles, undergoes Pd/C-catalyzed hydrogenation under high-pressure H₂ (4 bar) to cleave the methyl groups. This process yields NCTD with moderate efficiency (40-65%) but requires purification from complex biological matrices, limiting scalability [1] [8].
De Novo Synthesis via Diels-Alder Reaction: A more efficient route involves the cycloaddition of furan and maleic anhydride. Furan acts as the diene, while maleic anhydride serves as the dienophile, generating the endo-adduct 4,10-epoxy-4,5,6,7,8,9-hexahydroisobenzofuran-1,3-dione. Subsequent catalytic hydrogenation (Pd/C, H₂) saturates the bridging double bond, producing NCTD in higher yields (75-90%) and superior purity [2] [8]. This method eliminates dependence on biological sources and allows kilogram-scale production. Key advantages include regioselectivity (exclusive endo-orientation) and milder reaction conditions compared to demethylation [8].
Table 2: Comparison of Norcantharidin Synthetic Methods
Method | Reaction Conditions | Yield | Purity | Scalability |
---|---|---|---|---|
Demethylation | Pd/C, H₂ (4 bar), ethanol, 24h | 40-65% | Moderate | Limited by CTD supply |
Diels-Alder Synthesis | Furan + maleic anhydride → Hydrogenation (Pd/C) | 75-90% | High | Kilogram-scale feasible |
Systematic modifications of NCTD’s anhydride moiety reveal critical SAR insights:
Table 3: Biological Activities of Key Norcantharidin Analogues
Analogue | Structural Modification | Biological Activity | Potency (IC₅₀/GI₅₀) | Target/Mechanism |
---|---|---|---|---|
NCTD | Parent compound | PP1/PP2A inhibition | PP1: 10.3 μM; PP2A: 2.69 μM | Serine/threonine phosphatases |
23 | 2,4,6-Trimethylaniline monoamide | PP1-selective inhibition | PP1: 48 μM; PP2A: 85 μM | PP1 selectivity (ratio 0.56) |
II-8 | m-Chlorophenyl monoamide | Antifungal vs. S. fructigena | 0.88 μg/mL | Fungal PP inhibition? |
Fostriecin-NCTD hybrid | C5 alkyl-tethered lactone | Cytotoxicity (HT29 colon cancer) | ~3.3 μM | Dual TOP II/PP2A inhibition |
35 | p-Morphilinoaniline monoamide | PP1 inhibition | PP1: 6.5±2.3 μM | PP1/PP2A inhibition |
Strategic incorporation of heterocycles enhances target specificity and bioavailability:
Table 4: Anticancer Performance of Heterocyclic Norcantharidin Analogues
Heterocycle Type | Representative Compound | Cancer Model | Potency (GI₅₀/IC₅₀) | Mechanistic Insight |
---|---|---|---|---|
Morpholinoaniline | 9 | Colorectal (HT29) | 9.6 μM | Enhanced PP2A inhibition (IC₅₀: 2.8±0.10 μM) |
Triazole | 12 | N/A (Antioxidant) | EC₅₀: 10.75 μg/mL | Radical scavenging synergism |
Podophyllotoxin Conjugate | 7l | Hepatoma (HepG2) | 0.10 μM (HepG2) | Dual TOP II poison & PP2A inhibitor |
Lactone (Novo-6) | 3 | Glioblastoma (SJ-G2) | 3.3 μM | mTORC1/2 inhibition |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0